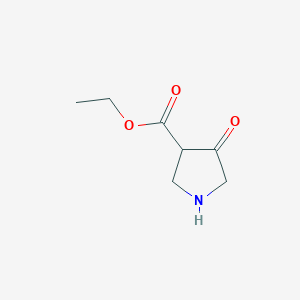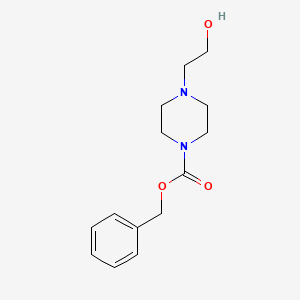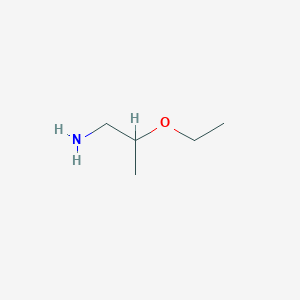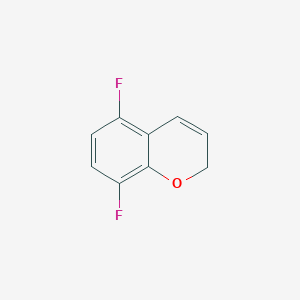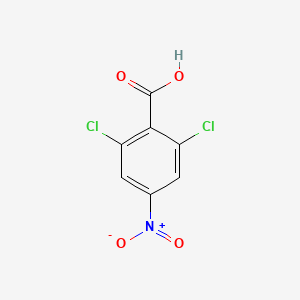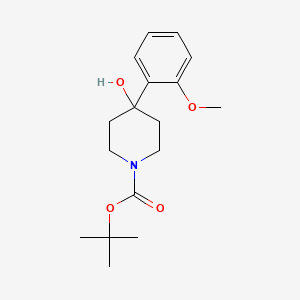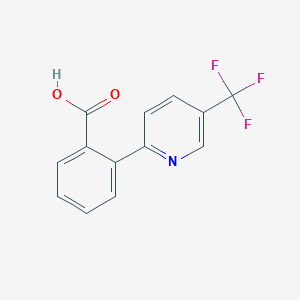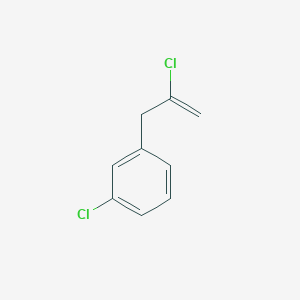
2-Chloro-3-(3-chlorophenyl)-1-propene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-3-(3-chlorophenyl)-1-propene can be achieved through various methods. One common approach involves the reaction of 3-Chloro-2-methylaniline (also known as 2-Amino-6-chlorotoluene ) with an appropriate reagent. For instance, treatment of 3-Chloro-2-methylaniline with 2-Chlorophenylboronic acid in the presence of a suitable catalyst can lead to the formation of the desired product. This reaction involves boronate ester functionalization and subsequent protodeboronation .
Chemical Reactions Analysis
Applications De Recherche Scientifique
Comprehensive Analysis of “2-Chloro-3-(3-chlorophenyl)-1-propene”
“2-Chloro-3-(3-chlorophenyl)-1-propene” is a compound that can have various applications in scientific research. Below is a detailed analysis of its potential applications across different fields:
Suzuki–Miyaura Cross-Coupling Reactions: The Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. “2-Chloro-3-(3-chlorophenyl)-1-propene” could serve as a precursor for boron reagents used in these reactions. The compound’s structure allows for the introduction of a boron moiety, which can then participate in cross-coupling to form biaryl compounds .
Protodeboronation Studies: Protodeboronation refers to the removal of a boron group from an organic molecule. “2-Chloro-3-(3-chlorophenyl)-1-propene” could be used to study the protodeboronation of alkyl boronic esters, which is a valuable transformation in organic synthesis. This process is particularly important for molecules that are used in the formal total synthesis of complex natural products .
Development of Pharmaceutical Agents: The compound’s phenyl ring, when functionalized appropriately, could be used in the synthesis of biologically active molecules. Its structure could be incorporated into the scaffold of drugs, potentially leading to the development of new therapeutic agents with applications in medicinal chemistry .
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of various derivatives that have shown to inhibit the proliferation of certain cancer cells . This suggests that the compound may interact with its targets to induce changes that inhibit cell proliferation.
Biochemical Pathways
Compounds with similar structures have been involved in the suzuki–miyaura coupling reactions, which play a significant role in the synthesis of complex organic compounds .
Propriétés
IUPAC Name |
1-chloro-3-(2-chloroprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCGFGCJDDMLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641110 | |
| Record name | 1-Chloro-3-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-chlorophenyl)-1-propene | |
CAS RN |
731772-04-6 | |
| Record name | 1-Chloro-3-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



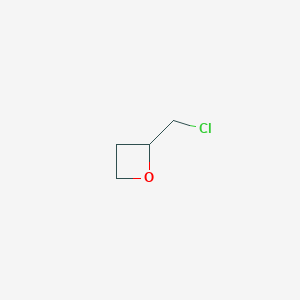
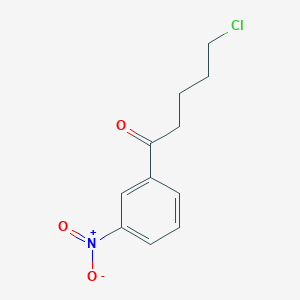
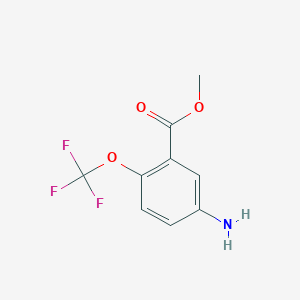
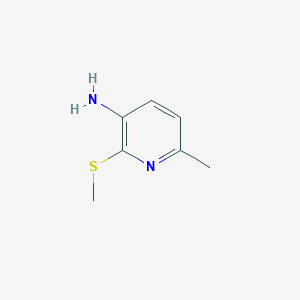
![Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride](/img/structure/B1613434.png)
